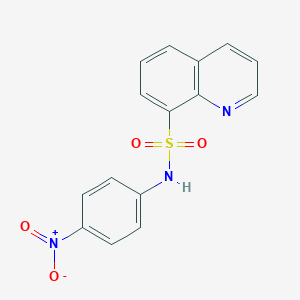

N-(4-nitrophenyl)quinoline-8-sulfonamide

Overview

Description

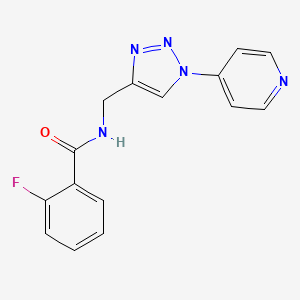

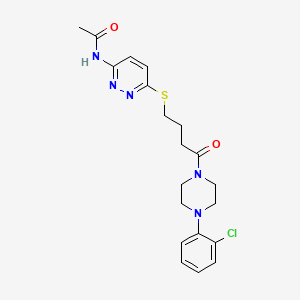

“N-(4-nitrophenyl)quinoline-8-sulfonamide” is a compound that has been studied for its potential biological activities . It is a derivative of 8-quinolinesulfonamide , a group of compounds known for their wide range of biological activities . The molecular formula of this compound is C15H11N3O4S and it has a molecular weight of 329.33.

Synthesis Analysis

The synthesis of 8-quinolinesulfonamide derivatives, such as “N-(4-nitrophenyl)quinoline-8-sulfonamide”, involves the use of molecular docking and molecular dynamics techniques . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is used in the synthesis process .Molecular Structure Analysis

The molecular structure of “N-(4-nitrophenyl)quinoline-8-sulfonamide” includes a 1,2,3-triazole group, which has been found to provide greater stabilization of the ligand-protein complex compared to other similar compounds .Scientific Research Applications

Precursor to Biologically Active Compounds : Compounds similar to N-(4-nitrophenyl)quinoline-8-sulfonamide are of interest as precursors to biologically active substituted quinolines. These compounds exhibit slightly different geometric parameters and are stabilized by intramolecular hydrogen bonds and intermolecular contacts (Zia-ur-Rehman et al., 2008).

Pro-Apoptotic Effects in Cancer Cells : Sulfonamide derivatives, including those similar to N-(4-nitrophenyl)quinoline-8-sulfonamide, have been synthesized and shown to have pro-apoptotic effects on various cancer cell lines. These effects are mediated through the activation of apoptotic genes, which may be facilitated by phosphorylation of specific pathways (Cumaoğlu et al., 2015).

Methods of Synthesizing Quinolone Ring System : The quinolones, including compounds like N-(4-nitrophenyl)quinoline-8-sulfonamide, are synthesized by substitution of quinoline carboxylic acids. This methodology is crucial for developing synthetic compounds used to combat infections (Grohe, 1998).

Synthesis and Application in Metal Complexes : Sulfonamides obtained from reactions involving 8-aminoquinoline, similar to N-(4-nitrophenyl)quinoline-8-sulfonamide, have been used to synthesize coordination compounds with metals like copper and zinc. These complexes show potential in various applications due to their unique structural and physicochemical properties (Silva et al., 2008).

Improved Synthesis Methods : Advances in synthesis methods for sulfonamides, such as using sulfur-phenolate exchange, have made the production of these compounds more efficient and environmentally friendly. These methods have been applied to synthesize a wide range of sulfonamides, including structures similar to N-(4-nitrophenyl)quinoline-8-sulfonamide (van den Boom & Zuilhof, 2023).

DNA and Protein Binding Studies : Copper(II) complexes with quinoline sulfonamide derivatives, related to N-(4-nitrophenyl)quinoline-8-sulfonamide, have been studied for their DNA binding and nuclease activities. These studies are important for understanding the interactions of these compounds with biological macromolecules (Pascual-Álvarez et al., 2016).

Future Directions

The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells . This provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment . Additionally, compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

properties

IUPAC Name |

N-(4-nitrophenyl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S/c19-18(20)13-8-6-12(7-9-13)17-23(21,22)14-5-1-3-11-4-2-10-16-15(11)14/h1-10,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSZMVZOUJLXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319906 | |

| Record name | N-(4-nitrophenyl)quinoline-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-nitrophenyl)quinoline-8-sulfonamide | |

CAS RN |

321979-47-9 | |

| Record name | N-(4-nitrophenyl)quinoline-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013909.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B3013930.png)